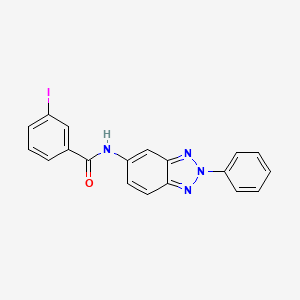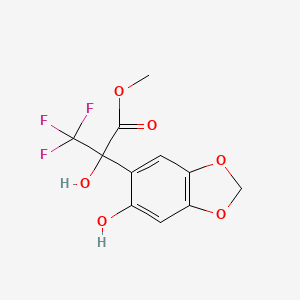![molecular formula C17H21BrN2S B6059292 1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound with a molecular formula of C16H21BrN2S It is characterized by the presence of a bromothiophene group and a dimethylphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves the following steps:
Formation of the Bromothiophene Intermediate: This step involves the bromination of thiophene to form 5-bromothiophene.
Alkylation Reaction: The bromothiophene intermediate is then reacted with piperazine in the presence of a suitable base to form 1-[(5-Bromothiophen-2-yl)methyl]piperazine.
Substitution Reaction: Finally, the 1-[(5-Bromothiophen-2-yl)methyl]piperazine is reacted with 2,5-dimethylphenyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is utilized in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromothiophene and dimethylphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromothiophen-2-yl)methyl]piperazine
- 4-(2,5-Dimethylphenyl)piperazine
- 1-(2,5-Dimethylphenyl)-4-(thiophen-2-yl)piperazine
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of both bromothiophene and dimethylphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2S/c1-13-3-4-14(2)16(11-13)20-9-7-19(8-10-20)12-15-5-6-17(18)21-15/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTQHYZGCXCZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)
![N-[(4-fluorophenyl)methyl]-5-nitro-1H-indazole-7-carboxamide](/img/structure/B6059261.png)
![5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B6059267.png)
![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B6059281.png)
![N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6059285.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)

![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
![2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6059315.png)
